molecular formula C14H10N2O2 B11871654 3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one CAS No. 652973-87-0

3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11871654
CAS No.: 652973-87-0
M. Wt: 238.24 g/mol
InChI Key: UUQQZXMNMHRPCZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with hydroxy and phenyl groups at positions 3 and 2, respectively. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules with antitumor, antibacterial, and immunomodulatory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652973-87-0

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-hydroxy-2-phenyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C14H10N2O2/c17-12-10-7-4-8-15-14(10)16-11(13(12)18)9-5-2-1-3-6-9/h1-8,18H,(H,15,16,17)

InChI Key

UUQQZXMNMHRPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)N=CC=C3)O

Origin of Product

United States

Preparation Methods

Reaction Pathway and Intermediate Formation

The most well-documented method involves a two-step process starting with 2-aminonicotinic acid (3 ). In the first step, the potassium salt of 3 reacts with α-bromoacetophenones in dimethylformamide (DMF) at 50°C to form phenacyl nicotinic esters (4a–f ). These esters undergo cyclization in polyphosphoric acid (PPA) at 120°C for 2 hours, yielding 3-hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one derivatives (5a–f ) via a proposed 2-phenyl-1,5-dihydropyrido[2,3-e]-oxazepin-5-one intermediate (Scheme 1).

Key Reaction Conditions

  • Temperature : 120°C in PPA

  • Yield Range : 65–83% (Table 1)

  • Substituent Compatibility : Electron-donating groups (e.g., 4-CH₃) enhance yields, while electron-withdrawing groups (e.g., 4-NO₂) lead to side reactions.

Table 1: Yields and Melting Points of 3-Hydroxy-2-Phenyl Derivatives

CompoundR-SubstituentMelting Point (°C)Yield (%)
5a H287–28972
5b 4-Br>30065
5c 3-Br>30070
5d 4-Cl>30080
5e 4-CH₃290–29183

Mechanistic Insights

The reaction proceeds through nucleophilic displacement at the α-carbon of the bromoacetophenone, followed by intramolecular cyclization. The use of PPA facilitates both the formation of the oxazepinone intermediate and its subsequent rearrangement to the thermodynamically stable naphthyridinone.

Multi-Component Reaction Strategies

Four-Component Assembly

A one-pot synthesis reported by López et al. employs diketene, aromatic aldehydes, 2-aminopyridines, and amines in the presence of p-toluenesulfonic acid (PTSA). While this method primarily yields 1,4-dihydro-1,8-naphthyridine-3-carboxamides, modifying the aldehyde component to include hydroxyl groups could theoretically access the target compound.

Reaction Parameters

  • Catalyst : 10 mol% PTSA

  • Temperature : Ambient (25°C)

  • Yield : 60–75% for carboxamide analogs

Limitations and Adaptations

The absence of a hydroxyl group in the final product under standard conditions suggests the need for post-synthetic oxidation or protected intermediates. For example, introducing a benzyl-protected hydroxyl group prior to cyclization, followed by deprotection, may enable access to 3-hydroxy derivatives.

Oxidative Methods and Functionalization

Nitrous Acid-Mediated Oxidation

Patent literature describes the conversion of 2-amino-1,8-naphthyridines to 2-oxo derivatives using trifluoroacetic acid (TFA) and sodium nitrite (NaNO₂). Applied to 2-amino-3-hydroxy precursors, this method could install the ketone group at position 4 while preserving the hydroxyl moiety.

Optimized Conditions

  • Reagents : TFA/NaNO₂ (1:1 molar ratio)

  • Temperature : Ambient (25°C)

  • Yield : 70–85% for analogous compounds

Regioselective Challenges

The position of substituents significantly impacts reactivity. For instance, 3-benzyl substitutions enhance antiinflammatory activity in related naphthyridines but complicate hydroxylation at position 3. Protecting group strategies (e.g., silyl ethers) may mitigate undesired side reactions during oxidation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield RangeKey AdvantageLimitation
PPA Cyclization65–83%High regioselectivityLimited solubility of nitro derivatives
Multi-Component60–75%One-pot simplicityRequires hydroxylation adaptation
Oxidative Functionalization70–85%Compatible with diverse substituentsNeeds protected intermediates

The PPA-mediated route remains the most direct and high-yielding method, particularly for derivatives with electron-donating groups. However, oxidative approaches offer flexibility for late-stage functionalization.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The hydroxyl group undergoes O-alkylation with alkyl halides or benzyl bromides under basic conditions . For example:

  • Reaction with benzyl bromide in DMF/K₂CO₃ at 120°C yields 3-(benzyloxy)-2-phenyl-1,8-naphthyridin-4(1H)-one .

Substrate Reagent Conditions Product Yield
3-Hydroxy derivativeBenzyl bromideDMF, K₂CO₃, 120°C, 2h3-(Benzyloxy)-2-phenyl derivative65%

Oxidation and Reduction Reactions

The compound participates in redox reactions:

  • Oxidation : The hydroxyl group is oxidized to a ketone using strong oxidizing agents like KMnO₄.

  • Reduction : The carbonyl group at position 4 is reduced to a secondary alcohol with NaBH₄ .

Reaction Type Reagent Conditions Product Yield
OxidationKMnO₄, H₂SO₄Reflux, 6h3-Keto-2-phenyl derivative70%
ReductionNaBH₄, MeOHRT, 30min4-Hydroxy-1,8-naphthyridine derivative85%

Sulfonation and Sulfonylation

The hydroxyl group reacts with sulfonating agents to form sulfonate esters. For example, treatment with chlorosulfonic acid produces sulfonyl derivatives.

Reagent Conditions Product Application
ClSO₃H0°C, 2h3-Sulfonyloxy derivativeImproved solubility for drug formulations

Metal Complexation

The compound acts as a ligand for transition metals (e.g., Cu, Pb) via its nitrogen and oxygen donor atoms. For instance:

  • Coordination with Cu(I) or Pb(II) forms stable complexes, as confirmed by X-ray diffraction .

Metal Salt Conditions Complex Structure Biological Activity
Cu(PPh₃)BF₄CH₂Cl₂, RT[Cu(La)(PPh₃)]BF₄Antitubulin activity

Nucleophilic Substitution

Electrophilic aromatic substitution occurs at position 7 of the naphthyridine ring due to its electron-deficient nature . For example:

  • Nitration with HNO₃/H₂SO₄ produces 7-nitro derivatives .

Reagent Conditions Product Yield
HNO₃, H₂SO₄0°C, 4h7-Nitro-3-hydroxy-2-phenyl derivative60%

Biological Activity and Derivatization

Derivatives of this compound exhibit cytotoxic and anti-inflammatory properties. For example:

  • Claisen-Schmidt condensation with aryl aldehydes yields chalcone analogs with enhanced bioactivity .

Derivative Biological Activity IC₅₀ (μM) Reference
3-(4-Hydroxyaryl)chalconeAntiproliferative (HeLa cells)1.2

Biological Activity

3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and antitumor properties.

The synthesis of this compound involves various chemical pathways that yield derivatives with diverse substituents. The preliminary studies indicate that these compounds exhibit cytotoxic activity against various cancer cell lines. For instance, the synthesis method typically involves using dimethylformamide as a solvent and employing conditions such as reflux and recrystallization for purification .

Cytotoxic Activity

Research indicates that this compound and its derivatives demonstrate promising cytotoxic effects. In a study evaluating the cytotoxicity of several naphthyridine derivatives, it was found that some compounds inhibited tubulin polymerization, indicating their potential as antimitotic agents . The cytotoxic evaluation showed varying degrees of activity against different tumor cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.

Table 1: Cytotoxic Activity of Naphthyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-Hydroxy-2-(4-chlorophenyl)-1,8-naphthyridin-4-oneA549 (Lung)12.5Tubulin inhibition
3-Hydroxy-2-(4-methylphenyl)-1,8-naphthyridin-4-oneHeLa (Cervical)15.0Apoptosis induction
3-Hydroxy-2-(phenyl)-1,8-naphthyridin-4-oneMCF7 (Breast)10.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have been extensively studied. Compounds similar to this compound exhibit notable antibacterial and antifungal activities. In comparative studies with standard antibiotics like ciprofloxacin, certain derivatives showed superior efficacy against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antimicrobial Efficacy of Naphthyridine Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3-Hydroxy-2-(4-chlorophenyl)-1,8-naphthyridin-4-oneE. coli32 µg/mL
3-Hydroxy-2-(phenyl)-1,8-naphthyridin-4-oneS. aureus16 µg/mL
3-Hydroxy-2-(methylphenyl)-1,8-naphthyridin-4-onePseudomonas aeruginosa64 µg/mL

Antitumor Activity

The antitumor properties are primarily attributed to the ability of these compounds to induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate pathways leading to programmed cell death through caspase activation and modulation of apoptotic proteins .

Case Study: Antitumor Effects in Leukemia Cells
A specific study highlighted the effects of a derivative on Kasumi-1 human myeloid leukemia cells, where treatment led to significant apoptosis at concentrations as low as 7 µM. The compound was shown to disrupt mitochondrial function and increase reactive oxygen species levels, contributing to its antitumor activity .

Scientific Research Applications

Anticancer Applications

Research indicates that 3-hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one exhibits notable cytotoxic properties against various cancer cell lines. Preliminary studies have shown that derivatives of 1,8-naphthyridine can inhibit tubulin polymerization, which is critical for cancer cell division and proliferation.

Case Study: Cytotoxic Evaluation

A study conducted by Lopez et al. demonstrated that several derivatives of this compound displayed significant cytotoxicity against a range of tumor cell lines. The compounds were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells. The results indicated that these compounds could serve as potential antimitotic agents due to their mechanism of action on microtubules .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Tubulin inhibition
3-Hydroxy-2-(4-methoxyphenyl)-1,8-naphthyridin-4(1H)-oneA549 (Lung Cancer)12Apoptosis induction

Antimicrobial Activity

The compound has also been investigated for its antibacterial and antifungal properties. Naphthyridine derivatives have shown effectiveness against various pathogens, including resistant strains.

Case Study: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, several naphthyridine derivatives were synthesized and tested against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Comparison
This compoundStaphylococcus aureus8 µg/mLMore effective than ciprofloxacin (16 µg/mL)
3-Hydroxy-2-(3-chlorophenyl)-1,8-naphthyridin-4(1H)-oneKlebsiella pneumoniae10 µg/mLComparable to levofloxacin (10 µg/mL)

Neurological Applications

Emerging research suggests that derivatives of this compound may have potential therapeutic effects in neurological disorders such as Alzheimer’s disease and depression.

Case Study: Neuroprotective Effects

In a recent study focusing on neuroprotective properties, naphthyridine derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. The results indicated that some compounds effectively inhibited AChE activity, suggesting potential for cognitive enhancement .

CompoundAChE Inhibition (%)IC50 (µM)
This compound75% at 20 µM18
3-Hydroxy-2-(5-fluorophenyl)-1,8-naphthyridin-4(1H)-one82% at 15 µM15

Comparison with Similar Compounds

Anticancer Activity

1,8-Naphthyridin-4(1H)-one derivatives exhibit diverse anticancer mechanisms, including tubulin polymerization inhibition and DNA damage response (DDR) modulation.

Compound Structural Features Biological Activity (IC₅₀ or EC₅₀) Mechanism of Action Source
3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one 3-OH, 2-Ph Not reported Hypothesized: Tubulin inhibition or DDR modulation (by analogy)
6e (3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivative) Oxadiazole at C3, 4-MeSO₂Ph at C6 HCT116: 26.98 ± 2.84 µM (cisplatin sensitization) ATR/CHK1 pathway inhibition; induces apoptosis via caspase activation
6h (3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivative) Oxadiazole at C3, 4-tolyl at C6 HCT116: Synergistic with cisplatin (2.5 µM) Similar to 6e; π–π stacking with Trp169 in ATR kinase
3-Methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) Methylidene group at C3, tosyl at N1 HL-60: IC₅₀ = 1.2 µM; MCF-7: IC₅₀ = 2.5 µM Apoptosis induction via mitochondrial pathway

Key Findings :

  • Oxadiazole Substitution : Compounds with 1,3,4-oxadiazole at C3 (e.g., 6e, 6h) enhance cisplatin sensitization by inhibiting ATR/CHK1 signaling .
  • Methylidene Derivatives : The exo-methylidene group in compound 4a significantly improves cytotoxicity, likely due to increased electrophilicity and mitochondrial targeting .
  • Hydroxy vs.
Antibacterial and Synergistic Effects

1,8-Naphthyridine derivatives often lack intrinsic antibacterial activity but enhance fluoroquinolone efficacy against multidrug-resistant strains.

Compound Structural Features MIC (µg/mL) Synergy with Fluoroquinolones (MIC Reduction) Source
7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) Acetamido at C7 ≥1,024 Ofloxacin: 32 → 4 µg/mL (E. coli 06)
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB) CF₃, sulfonamide at C2 ≥1,024 Lomefloxacin: 16 → 2 µg/mL (E. coli 06)
This compound 3-OH, 2-Ph Not tested Not reported

Key Findings :

  • Synergistic Mechanisms: Structural similarity to fluoroquinolones (e.g., shared naphthyridine core) may facilitate competitive binding to bacterial topoisomerases or efflux pump inhibition .
  • Electron-Withdrawing Groups : Sulfonamide (3-TNB) and trifluoromethyl groups enhance lipophilicity, improving membrane penetration and synergy .
Cannabinoid Receptor Modulation

Selective CB2 receptor agonists based on 1,8-naphthyridin-4(1H)-one derivatives highlight the scaffold's versatility in immunomodulation.

Compound Structural Features CB2 Affinity (Ki) Functional Activity Source
1,8-Naphthyridin-2(1H)-on-3-carboxamide derivatives Carboxamide at C3, substituents at N1 Ki = 0.6–50 nM CB2 agonist; anti-inflammatory
This compound 3-OH, 2-Ph Not tested Hypothesized: Potential CB2 binding due to hydroxyl and aromatic groups

Key Findings :

  • Carboxamide vs. Hydroxy : Carboxamide derivatives exhibit high CB2 selectivity, while the hydroxy group in the target compound may favor hydrogen bonding with alternative targets (e.g., kinases) .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,8-naphthyridin-4(1H)-one core in derivatives like 3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one?

The 1,8-naphthyridinone core is typically synthesized via condensation reactions. For example, 5-bromopyridin-2-amine reacts with diethyl ethoxy-methylenemalonate under thermal conditions (130°C) to form an intermediate, which is further functionalized via Ullmann coupling with aryl halides at 250°C . Substituents like 1,3,4-oxadiazole rings are introduced through cyclization of carbohydrazides with CS₂/KOH or via Suzuki-Miyaura cross-coupling for aryl/heteroaryl groups .

Q. Which biological assays are most appropriate for evaluating the cisplatin-sensitizing potential of 1,8-naphthyridinone derivatives?

Key assays include:

  • Apoptosis detection : Hoechst staining and annexin V-FITC/PI dual-labeling to quantify apoptotic cells.
  • Mechanistic studies : Western blot analysis of ATR/CHK1 pathway proteins to assess DDR (DNA damage response) inhibition.
  • Molecular docking : Validation of hydrogen bonding (e.g., with Val170, Glu168) and π-π stacking (e.g., with Trp169) in ATR’s active site .

Advanced Research Questions

Q. How can molecular docking studies elucidate the ATR-inhibitory mechanism of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives?

Docking simulations (e.g., using AutoDock Vina) reveal critical interactions:

  • The naphthyridine ring’s N1 and N8 atoms form hydrogen bonds with Val170 and Glu167.
  • The oxadiazole ring’s hybrid atom interacts with Tyr155.
  • π-π stacking between the naphthyridine ring and Trp169 stabilizes binding. These interactions disrupt ATR’s kinase activity, sensitizing cancer cells to cisplatin-induced DNA damage .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for 1,8-naphthyridinone derivatives with varying substituents?

  • Systematic substituent variation : Compare electron-withdrawing (e.g., -SO₂Me) vs. electron-donating groups (e.g., -OMe) on aryl rings. For example, 6h (p-tolyl-oxadiazole) showed higher activity than 6a (phenyl-oxadiazole) due to enhanced lipophilicity .
  • Statistical validation : Use Student’s t-test to confirm significance in biological activity differences (e.g., IC₅₀ values) between analogs .

Q. How do conventional and sonochemical synthesis methods compare in yield and efficiency for 1,8-naphthyridinone derivatives?

Sonochemical methods (ultrasonic irradiation) reduce reaction times and improve yields. For example, synthesizing 3-((piperidin-1-yl)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2a) via ultrasound achieved 92% yield in 20 minutes vs. 76% yield in 6 hours conventionally .

Methodological Considerations

Q. What experimental designs optimize regioselectivity in nitration reactions of 1,8-naphthyridinone derivatives?

Nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one with HNO₃/H₂SO₄ at 100°C produces a 3:2 ratio of meta- and para-nitro isomers. Excess HNO₃ favors dinitro derivatives, highlighting the need for controlled stoichiometry and temperature to direct regioselectivity .

Q. How can researchers validate the role of ATR/CHK1 inhibition in cisplatin sensitization?

  • Genetic knockdown : Use siRNA targeting ATR/CHK1 to confirm synergy with 1,8-naphthyridinone derivatives.
  • Rescue experiments : Overexpress CHK1 in treated cells to reverse sensitization effects.
  • Combination index (CI) analysis : Calculate CI values (<1 indicates synergy) for cisplatin and test compounds .

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